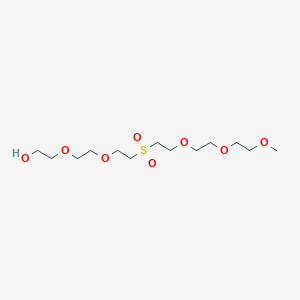
2,6-Dibromo-4-hydroxybenzoic acid
Descripción general
Descripción
2,6-Dibromo-4-hydroxybenzoic acid (DBHBA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBHBA is a derivative of salicylic acid, which is commonly used in the pharmaceutical industry as an anti-inflammatory drug. DBHBA has been found to possess several unique properties, which make it a promising candidate for various scientific applications.
Aplicaciones Científicas De Investigación
Disinfection By-Products (DBPs) Study
2,6-Dibromo-4-hydroxybenzoic acid is a type of halo phenol, which can be a by-product of water disinfection . During the chlorination process, disinfection by-products (DBPs) such as halo phenols are formed . These DBPs are important to study as they can have implications for water quality and safety .
Biosynthesis of Simple Phenolic Acids
Simple phenolic acids, including hydroxybenzoic acids, are secondary metabolites in plants . 2,6-Dibromo-4-hydroxybenzoic acid, as a type of hydroxybenzoic acid, could potentially be involved in the biosynthesis of these compounds .
Intermediate for Value-Added Bioproducts
4-Hydroxybenzoic acid, a compound structurally similar to 2,6-Dibromo-4-hydroxybenzoic acid, has been identified as a promising intermediate for several value-added bioproducts . It’s plausible that 2,6-Dibromo-4-hydroxybenzoic acid could have similar applications.
Herbicide Degradation
Compounds similar to 2,6-Dibromo-4-hydroxybenzoic acid, such as bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), are used as herbicides . Therefore, 2,6-Dibromo-4-hydroxybenzoic acid could potentially be involved in the degradation of these herbicides in the environment .
Bioactive Components in Dietary Supplements
Hydroxybenzoic acids have been identified as potential bioactive components in dietary supplements . Given its structural similarity to these compounds, 2,6-Dibromo-4-hydroxybenzoic acid could potentially have similar applications .
Functional Foods and Pharmaceuticals
Given the potential applications of hydroxybenzoic acids in dietary supplements, it’s plausible that 2,6-Dibromo-4-hydroxybenzoic acid could also be used in the development of functional foods and pharmaceuticals .
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as hydroxybenzoic acids, interact with various enzymes and proteins within the cell .
Mode of Action
It is known that similar compounds, such as bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), undergo metabolic reductive dehalogenation by certain microorganisms . This suggests that 2,6-Dibromo-4-hydroxybenzoic acid may interact with its targets in a similar manner, leading to changes at the molecular level.
Biochemical Pathways
For instance, 4-hydroxybenzoic acid is hydroxylated to form protocatechuate, which subsequently undergoes cleavage or decarboxylation to form catechol . These compounds are then funneled into the TCA cycle .
Pharmacokinetics
It is known that similar compounds, such as hydroxybenzoic acids, exhibit various pharmacokinetic properties depending on their specific structures .
Result of Action
It is known that similar compounds, such as 3,5-dibromo-4-hydroxybenzoic acid, exhibit less inhibitory effect than bromoxynil on luminescent bacteria and germinating seeds of lactuca sativa .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Dibromo-4-hydroxybenzoic acid. For instance, it is known that similar compounds, such as halo phenols, are formed as disinfection by-products (DBPs) in drinking water . The formation and degradation of these DBPs can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemical compounds .
Propiedades
IUPAC Name |
2,6-dibromo-4-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2O3/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2,10H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNIZSWEQAORMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)C(=O)O)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4-hydroxybenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Hydroxybenzo[B]Thiophene 1,1-Dioxide](/img/structure/B3324611.png)
![tert-Butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate](/img/structure/B3324612.png)

![N-[6-(1-hydroxy-1-methyl-ethyl)-2-(2-methylsulfonylethyl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B3324631.png)
![2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B3324638.png)

![Tert-butyl N-[(3S,6S)-6-methylpiperidin-3-YL]carbamate](/img/structure/B3324646.png)
![tert-Butyl (R)-1-amino-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B3324650.png)
![Tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3324654.png)
![(3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid](/img/structure/B3324657.png)
![1-Amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylic acid](/img/structure/B3324662.png)

